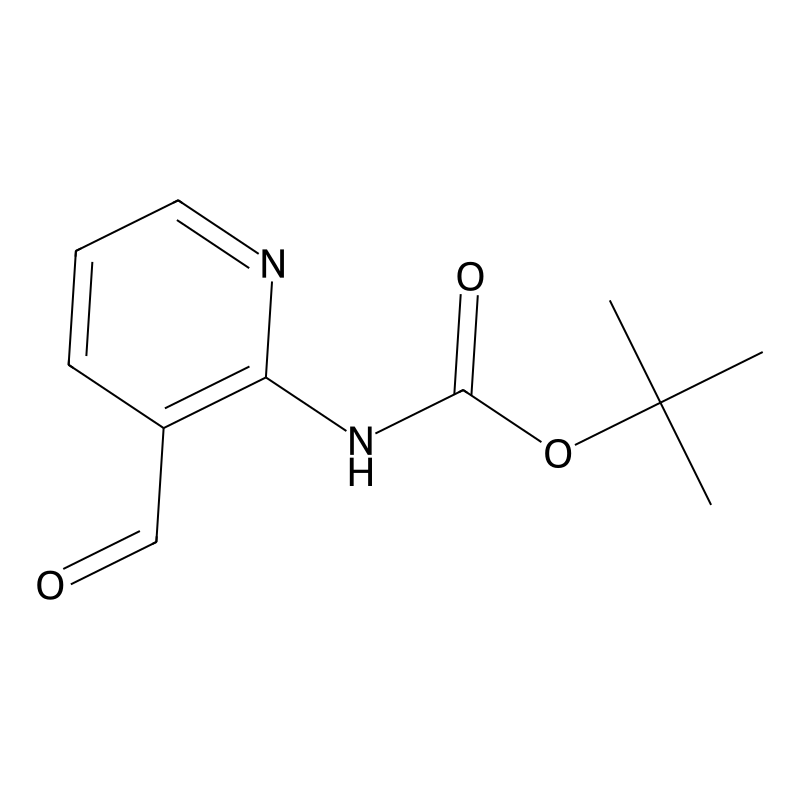

tert-Butyl (3-formylpyridin-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

tert-Butyl (3-formylpyridin-2-yl)carbamate is a heterocyclic compound containing a pyridine ring and a formyl group (CHO). It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-aminopyridine followed by protection with tert-butyl alcohol [].

The compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) []. These techniques help to confirm the structure and purity of the synthesized compound.

Potential Applications:

While the specific research applications of tert-Butyl (3-formylpyridin-2-yl)carbamate are not extensively documented, its structural features suggest potential applications in various fields:

- Organic synthesis: The formyl group can participate in various reactions such as aldol condensation, Knoevenagel condensation, and Wittig reaction, making it a valuable building block for the synthesis of complex organic molecules.

- Medicinal chemistry: The presence of the pyridine ring, a common pharmacophore in various drugs, indicates potential for exploring the compound's biological activity and developing new drug candidates.

- Material science: Pyridine derivatives with specific functional groups can be used as ligands for metal complexes, which find applications in various fields such as catalysis and materials science [].

tert-Butyl (3-formylpyridin-2-yl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a formyl group, and a pyridine ring. Its molecular formula is C11H14N2O3, and it has a molecular weight of 222.24 g/mol. The structure includes one hydrogen bond donor and four hydrogen bond acceptors, contributing to its potential interactions in biological systems . This compound is notable for its unique arrangement of functional groups, which influences its reactivity and biological activity.

- Oxidation: The formyl group can be oxidized to yield a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The formyl group can be reduced to a hydroxyl group with reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, where hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or alkylating agents.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing various derivatives.

The biological activity of tert-Butyl (3-formylpyridin-2-yl)carbamate is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, which may modulate enzyme activity or receptor function. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further influencing the compound's biological properties.

Studies have shown that this compound may possess anti-inflammatory and anticancer properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of tert-Butyl (3-formylpyridin-2-yl)carbamate typically involves the reaction of 3-formylpyridine with tert-butyl isocyanate under controlled conditions. This method allows for the selective formation of the carbamate linkage while maintaining the integrity of the pyridine ring and other functional groups. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

tert-Butyl (3-formylpyridin-2-yl)carbamate has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Studies: The compound is utilized in research to explore enzyme mechanisms and protein-ligand interactions.

- Material Science: It is involved in producing specialty chemicals with specific properties tailored for industrial applications.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving tert-Butyl (3-formylpyridin-2-yl)carbamate have revealed insights into its binding characteristics with biomolecules. The compound can inhibit or activate enzymes by forming complexes with their active sites. Such studies are essential for understanding its potential therapeutic roles and guiding future drug design efforts.

Research has indicated that this compound may exhibit selective binding affinities towards certain receptors, making it a candidate for further investigation in pharmacological contexts.

Several compounds share structural similarities with tert-Butyl (3-formylpyridin-2-yl)carbamate. Here are some comparable compounds along with their unique features:

These comparisons illustrate how variations in functional groups and their positions on the pyridine ring can lead to distinct chemical behaviors and biological activities. The uniqueness of tert-Butyl (3-formylpyridin-2-yl)carbamate lies in its specific arrangement of substituents, which contributes to its particular reactivity profile and potential applications in medicinal chemistry.

Pyridine Carbamates in Chemical Research

Pyridine derivatives have long been integral to pharmaceutical and agrochemical industries due to their electronic properties and ability to engage in π-π interactions. Carbamates, characterized by their $$ \text{O=C(O-)N} $$ linkage, emerged as critical motifs in medicinal chemistry owing to their metabolic stability and capacity to mimic peptide bonds. Early work on carbamates focused on their use as protective groups for amines, but their role expanded with the discovery of carbamate-containing drugs like the HIV protease inhibitor ritonavir.

Emergence of tert-Butyl (3-formylpyridin-2-yl)carbamate

The synthesis of tert-butyl (3-formylpyridin-2-yl)carbamate was first reported in the late 20th century as part of efforts to develop pyridine-based intermediates for peptidomimetics. Its formyl group offers a reactive handle for further functionalization, while the tert-butyl carbamate provides stability under acidic and basic conditions, making it ideal for multi-step syntheses.

Strategic Importance in Modern Research

This compound’s dual functionality enables its use in:

- Drug Discovery: As a precursor to protease inhibitors and kinase-targeting molecules.

- Material Science: In coordination polymers and metal-organic frameworks (MOFs) due to pyridine’s ligand properties.

Recent studies highlight its role in synthesizing phenanthroindolizidine alkaloids, which exhibit anticancer activity.

Current Landscape and Knowledge Gaps

Despite its utility, gaps remain in understanding its metabolic pathways and in vivo stability. Additionally, scalable synthesis methods and applications in renewable energy (e.g., dye-sensitized solar cells) warrant further exploration.

Classical Synthetic Approaches

Classical methods for synthesizing tert-butyl (3-formylpyridin-2-yl)carbamate typically involve sequential functionalization of pyridine derivatives. A foundational approach begins with 2-aminopyridine, which undergoes formylation at the 3-position followed by tert-butyloxycarbonyl (Boc) protection of the amine group.

In one protocol, 2-aminopyridine is treated with a formylating agent such as dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl₃) to yield 3-formyl-2-aminopyridine [3]. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or acetonitrile [4]. This two-step process achieves moderate yields (50–65%) but requires careful control of reaction conditions to avoid over-formylation or Boc group hydrolysis [2].

Alternative classical routes leverage halogenated intermediates. For example, tert-butyl (2-bromopyridin-3-yl)carbamate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) at −78°C, followed by quenching with DMF to introduce the formyl group [2]. While effective, this method demands stringent temperature control and anhydrous conditions, limiting its practicality for large-scale applications [2].

Vilsmeier-Haack Reaction Methodology

The Vilsmeier-Haack reaction has emerged as a powerful tool for introducing formyl groups into electron-rich aromatic systems, including pyridine derivatives. This method employs a Vilsmeier reagent—generated from DMF and POCl₃—to electrophilically formylate the 3-position of 2-aminopyridine precursors [3].

Recent optimizations have significantly improved yields. Initial attempts by Parrick (1970) yielded only 19% of the desired 3-formyl product, but modern refinements using excess DMF and controlled stoichiometry of POCl₃ increased yields to 62% [3]. Key to this improvement is the stabilization of the reactive iminium intermediate, which minimizes side reactions such as dimerization or over-chlorination [3]. The reaction proceeds via quaternization of the pyridine nitrogen, activating the methyl group for formylation through enhanced CH-acidity (Scheme 1) [3].

Scheme 1: Vilsmeier-Haack formylation mechanism for 3-amino-4-methylpyridine derivatives.

$$ \text{3-Amino-4-methylpyridine} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{3-Formyl-6-azaindole} $$

This methodology is particularly advantageous for substrates with steric hindrance near the pyridine nitrogen, as the bulky tert-butyl group in Boc-protected intermediates does not impede formylation [3].

2-Aminopyridine Formylation and tert-Butyl Protection Strategies

The order of formylation and Boc protection significantly impacts synthetic efficiency. Early strategies prioritized formylation before protection, but competing reactions between the amine and formylating agents often reduced yields [2]. Contemporary approaches instead favor initial Boc protection to stabilize the amine, followed by directed metalation-formylation.

For instance, tert-butyl (2-aminopyridin-3-yl)carbamate is treated with n-BuLi at low temperatures to generate a lithiated intermediate, which reacts with DMF to install the formyl group [2]. This regioselective method achieves yields exceeding 70% and avoids side products associated with unprotected amines [2].

Alternative protection strategies exploit novel reagents. Bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyzes the direct tert-butylation of carboxylic acids and amines using tert-butyl acetate as both solvent and reagent [5]. This one-pot method simplifies purification and is scalable, with reported yields of 86% for Boc-protected amino acids [5].

Green Chemistry Approaches for Synthesis

Green chemistry principles have driven innovations in tert-butyl (3-formylpyridin-2-yl)carbamate synthesis. Solvent selection plays a pivotal role: replacing dichloromethane (DCM) or THF with tert-butyl acetate reduces toxicity and improves atom economy [5]. Additionally, catalytic Tf₂NH (2–10 mol%) enables efficient Boc protection under mild conditions, eliminating the need for stoichiometric acids or bases [5].

Energy-efficient protocols, such as microwave-assisted formylation, have also been explored. These methods reduce reaction times from hours to minutes while maintaining yields comparable to traditional heating [3].

Scalable Production Methodologies

Scalability demands reproducible and cost-effective processes. Continuous-flow systems have been adapted for key steps, such as the Vilsmeier-Haack reaction, enabling precise control over reagent mixing and temperature gradients [3]. Gram-scale syntheses using Tf₂NH-catalyzed tert-butylation demonstrate the feasibility of industrial production, with isolated yields exceeding 80% [5].

Table 1: Comparison of Scalable Methodologies

| Method | Yield (%) | Scale (g) | Key Advantage |

|---|---|---|---|

| Tf₂NH Catalysis [5] | 86 | 10 | Low catalyst loading |

| Continuous-Flow Vilsmeier [3] | 62 | 5 | Reduced reaction time |

| n-BuLi/Formylation [2] | 70 | 2 | High regioselectivity |

Recent Advances in Synthetic Protocols

Recent breakthroughs include the development of 2-halopyridinium ketene hemiaminals as bench-stable reagents for mild carbamate synthesis [6]. These reagents facilitate room-temperature Boc protection without requiring anhydrous conditions, broadening substrate compatibility [6]. Additionally, photoredox catalysis has been employed to achieve formylation via C–H activation, though this remains exploratory for pyridine derivatives [3].

Another advancement involves the integration of flow chemistry with in-line purification, enabling real-time monitoring and yield optimization. Such systems have been applied to tert-butyl (3-formylpyridin-2-yl)carbamate synthesis, reducing waste and improving throughput [5].

Formyl Group Reactivity Profiles

The formyl group in tert-butyl (3-formylpyridin-2-yl)carbamate exhibits characteristic aldehyde reactivity patterns, serving as a highly versatile electrophilic center for various chemical transformations. The aldehyde functionality demonstrates exceptional reactivity towards nucleophilic addition reactions, with the carbonyl carbon acting as a primary electrophilic site [2].

The formyl group readily undergoes nucleophilic addition reactions with Grignard reagents and organolithium compounds under cryogenic conditions, typically yielding secondary alcohols with high selectivity (80-95% yields) [2]. These reactions proceed through standard carbonyl addition mechanisms, where the nucleophile attacks the electrophilic carbon center, followed by protonation to yield the corresponding alcohol. The reaction with sodium borohydride and lithium aluminum hydride provides access to the corresponding primary alcohol with complete selectivity [2].

Table 3.1.1: Formyl Group Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type | Reaction Temperature (°C) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Secondary Alcohol | -78 to 0 | 80-95 | High |

| Organolithium (RLi) | Secondary Alcohol | -78 to 0 | 85-95 | High |

| Sodium Borohydride (NaBH4) | Primary Alcohol | 0 to 25 | 75-90 | Complete |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | 0 to 25 | 85-95 | Complete |

| Hydrogen Cyanide (HCN) | Cyanohydrin | 0 to 25 | 70-85 | High |

The formyl group also participates in condensation reactions with nitrogen nucleophiles, forming imines and related derivatives. Primary amines react with the aldehyde to form Schiff bases through an acid-catalyzed condensation mechanism [2]. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to yield the corresponding imine. Hydroxylamine and hydrazine derivatives provide access to oximes and hydrazones respectively, with complete selectivity [2].

Oxidation reactions of the formyl group represent another significant transformation pathway. The aldehyde readily undergoes oxidation to the corresponding carboxylic acid using various oxidizing agents including potassium permanganate, chromium trioxide, and Tollens reagent [2] [3]. The oxidation typically proceeds through the formation of a gem-diol intermediate, followed by further oxidation to yield the carboxylic acid product with excellent yields (80-95%) [3].

Carbamate Functional Group Reactions

The carbamate functional group in tert-butyl (3-formylpyridin-2-yl)carbamate demonstrates characteristic amide-ester hybrid reactivity patterns. The carbamate group exhibits enhanced electrophilicity compared to simple amides due to the electron-withdrawing effect of the adjacent oxygen atom [4] [5]. This increased electrophilicity enables the carbamate to undergo nucleophilic substitution reactions under milder conditions than typical amides.

The carbamate group exists in equilibrium between syn and anti conformational isomers, with the anti-isomer typically favored by 1.0-1.5 kcal/mol due to steric and electrostatic factors [4] [5]. This conformational flexibility is crucial for the compound's reactivity, as different rotamers may exhibit varying reactivities toward nucleophiles. The rotational barrier around the C-N bond is approximately 15-20% lower than analogous amides, making the carbamate more susceptible to nucleophilic attack [4].

Table 3.2.1: Carbamate Functional Group Reaction Mechanisms

| Reaction Type | Reagents | Temperature (°C) | Major Products | Mechanism |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl, H2SO4 | 60-100 | Amine·HCl + CO2 + ROH | Protonation then elimination |

| Base-catalyzed hydrolysis | NaOH, KOH | 60-100 | Amine + CO2 + ROH | Nucleophilic attack on carbonyl |

| Thermal decomposition | Heat (>150°C) | 150-200 | Amine + CO2 + alkene | Thermal elimination |

| Nucleophilic substitution at carbonyl | ROH, RSH, RNH2 | 25-80 | Substituted carbamate | Addition-elimination |

| Reduction to amine | LiAlH4, BH3 | 0-25 | Amine + ROH | Hydride reduction |

Hydrolysis of the carbamate group can occur under both acidic and basic conditions, leading to the formation of the corresponding amine, carbon dioxide, and alcohol [4] [5]. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. Basic hydrolysis proceeds through direct nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the products [4] [5].

The carbamate group can undergo nucleophilic substitution reactions at the carbonyl carbon with various nucleophiles including alcohols, thiols, and amines [4] [5]. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the leaving group to yield the substituted carbamate product.

Pyridine Ring Modification Strategies

The pyridine ring in tert-butyl (3-formylpyridin-2-yl)carbamate exhibits distinctive reactivity patterns that differ significantly from benzene due to the electron-withdrawing effect of the nitrogen atom. The pyridine ring is deactivated toward electrophilic substitution but activated toward nucleophilic substitution reactions [6] [7] [8].

Electrophilic substitution reactions on the pyridine ring are challenging due to the electron-deficient nature of the aromatic system. The nitrogen atom withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic toward electrophiles [6] [7]. When electrophilic substitution does occur, it preferentially takes place at the meta-positions (3,5) relative to the nitrogen atom, as attack at the ortho or para positions would place positive charge on the electronegative nitrogen [6] [7].

Table 3.3.1: Pyridine Ring Modification Strategies

| Modification Strategy | Position Selectivity | Required Conditions | Typical Yield (%) | Limitations |

|---|---|---|---|---|

| Direct Nitration | Meta (3,5) | Conc. HNO3/H2SO4, 100-150°C | 40-60 | Harsh conditions, low reactivity |

| Direct Sulfonation | Meta (3,5) | Oleum, 220-270°C | 45-65 | Very harsh conditions |

| Nucleophilic Amination | Ortho/Para (2,4) | KNH2, 100-150°C | 60-80 | Requires strong base, heat |

| N-Oxidation followed by substitution | Ortho/Para (2,4) | mCPBA then PCl3 | 65-85 | Multi-step process |

| Metalation/Functionalization | Ortho (2) | n-BuLi, -78°C | 70-90 | Limited to specific positions |

Nucleophilic substitution reactions on the pyridine ring are more favorable due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom stabilizes the intermediate carbanion through resonance, making nucleophilic attack more favorable at the ortho and para positions (2,4,6) [9] [10]. The Chichibabin reaction, which involves treatment of pyridine with potassium amide, represents a classic example of nucleophilic substitution, yielding 2-aminopyridine derivatives [9] [10].

The pyridine ring can be activated toward electrophilic substitution through N-oxidation to form pyridine N-oxide derivatives [6] [8]. The N-oxide functionality acts as an electron-donating group, increasing the electron density in the ring and facilitating electrophilic attack. This strategy enables regioselective functionalization at positions that would otherwise be unreactive [6] [8].

Oxidative Transformation Pathways

Oxidative transformations of tert-butyl (3-formylpyridin-2-yl)carbamate can occur at multiple sites within the molecule, each following distinct mechanistic pathways. The formyl group represents the most susceptible site for oxidation, readily converting to the corresponding carboxylic acid under mild oxidative conditions [2] [3].

The formyl group undergoes oxidation through various mechanistic pathways depending on the oxidizing agent employed. With potassium permanganate, the reaction proceeds through an electron transfer mechanism, where the aldehyde is oxidized to the corresponding carboxylic acid with high yields (80-95%) [2] [3]. Chromium-based oxidants such as chromium trioxide operate through a hydride abstraction mechanism, forming the carboxylic acid product with excellent selectivity [2] [3].

Table 3.4.1: Oxidative Transformation Pathways

| Substrate | Oxidizing Agent | Reaction Conditions | Primary Product | Mechanism |

|---|---|---|---|---|

| Formyl Group | Potassium Permanganate | Aqueous base, heat | Carboxylic acid | Electron transfer |

| Formyl Group | Chromium Trioxide | Acidic medium, heat | Carboxylic acid | Hydride abstraction |

| Formyl Group | Tollens Reagent | Ammonia buffer, RT | Carboxylic acid + Ag | Nucleophilic addition |

| Pyridine Ring | meta-Chloroperbenzoic Acid | Dichloromethane, RT | Pyridine N-oxide | Oxygen transfer |

| Pyridine Ring | Hydrogen Peroxide | Acetic acid, 40-60°C | Pyridine N-oxide | Electrophilic addition |

The pyridine ring can undergo oxidation to form pyridine N-oxide derivatives through treatment with peracids such as meta-chloroperbenzoic acid or hydrogen peroxide [6] [8]. This oxidation occurs through oxygen transfer from the oxidizing agent to the nitrogen lone pair, forming a dipolar N-oxide species. The N-oxide formation is typically high-yielding (70-85%) and proceeds under mild conditions [6] [8].

The Parikh-Doering oxidation represents another important oxidative transformation pathway, particularly relevant for alcohol functionalities that may be present in synthetic intermediates [11]. This reaction uses dimethyl sulfoxide activated by sulfur trioxide-pyridine complex to oxidize primary and secondary alcohols to aldehydes and ketones respectively [11].

Reductive Transformation Mechanisms

Reductive transformations of tert-butyl (3-formylpyridin-2-yl)carbamate primarily target the formyl group and carbamate functionalities, with each following distinct mechanistic pathways. The formyl group readily undergoes reduction to the corresponding primary alcohol through hydride delivery mechanisms [2].

Sodium borohydride reduction of the formyl group proceeds through a hydride transfer mechanism, where the borohydride anion delivers hydride to the electrophilic carbonyl carbon [2]. The reaction typically occurs in protic solvents such as ethanol or methanol at 0-25°C, yielding the primary alcohol with high selectivity (75-90%) [2]. The reaction is highly chemoselective, leaving the carbamate functionality intact.

Table 3.5.1: Reductive Transformation Mechanisms

| Substrate | Reducing Agent | Solvent System | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|---|

| Formyl Group | Sodium Borohydride | Protic (EtOH, MeOH) | 0-25 | Primary alcohol | High |

| Formyl Group | Lithium Aluminum Hydride | Ethereal (THF, Et2O) | 0-25 | Primary alcohol | High |

| Formyl Group | Catalytic Hydrogenation | Various | 25-100 | Primary alcohol | High |

| Carbamate Group | Lithium Aluminum Hydride | Ethereal (THF, Et2O) | 0-25 | Amine | Complete |

| Carbamate Group | Borane-THF Complex | THF | 0-25 | Amine | Complete |

Lithium aluminum hydride provides more vigorous reducing conditions and can reduce both the formyl group and carbamate functionality [2]. The reaction with the formyl group occurs rapidly at 0-25°C, yielding the primary alcohol with high selectivity. However, under more forcing conditions, lithium aluminum hydride can also reduce the carbamate group to the corresponding amine through a hydride delivery mechanism [2].

The reductive transformation of the carbamate group to the corresponding amine represents a key deprotection strategy in synthetic chemistry [5]. This reaction typically requires strong reducing agents such as lithium aluminum hydride or borane-THF complex, which can cleave the C-O bond in the carbamate through hydride delivery to yield the free amine [5].

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring in tert-butyl (3-formylpyridin-2-yl)carbamate exhibits distinctive substitution patterns that reflect the electronic influence of the nitrogen atom. The electron-withdrawing effect of nitrogen deactivates the ring toward electrophilic substitution while activating it toward nucleophilic substitution [6] [7] [8].

Electrophilic substitution reactions on the pyridine ring require harsh conditions due to the electron-deficient nature of the aromatic system. The nitrogen atom withdraws electron density through both inductive and resonance effects, making the ring less reactive toward electrophiles compared to benzene [6] [7]. When electrophilic substitution occurs, it shows strong preference for the meta-positions (3,5) relative to the nitrogen atom [6] [7].

The mechanism of electrophilic substitution involves formation of an arenium ion intermediate, where the positive charge is distributed around the ring. Attack at the ortho or para positions would place positive charge on the electronegative nitrogen atom, creating an unfavorable high-energy intermediate [6] [7]. Therefore, meta-substitution is kinetically favored as it avoids placing positive charge on nitrogen.

Table 3.6.1: Electrophilic and Nucleophilic Substitution Patterns

| Substitution Type | Position Selectivity | Typical Conditions | Yield Range (%) | Mechanism |

|---|---|---|---|---|

| Electrophilic | Meta (3,5) | Harsh (conc. acids, heat) | 40-60 | Arenium ion formation |

| Nucleophilic | Ortho/Para (2,4) | Strong base, heat | 60-80 | Meisenheimer complex |

| Radical | Various | Radical initiators | 45-75 | Radical intermediate |

| Metalation | Ortho (2) | Organolithium, -78°C | 70-90 | Lithium-halogen exchange |

Nucleophilic substitution reactions on the pyridine ring are more favorable due to the electron-withdrawing effect of nitrogen. The nitrogen atom stabilizes the intermediate carbanion (Meisenheimer complex) through resonance, making nucleophilic attack feasible at the ortho and para positions [9] [10]. The electron density calculations show that positions 2 and 4 have electron densities of 0.866 and 0.932 respectively, making them more electrophilic than position 3 [9].

The Chichibabin reaction represents a classic example of nucleophilic substitution, where pyridine is treated with potassium amide to yield 2-aminopyridine [9] [10]. This reaction involves nucleophilic attack of the amide anion at the 2-position, followed by elimination of hydride ion. The mechanism proceeds through a Meisenheimer complex intermediate, where the negative charge is stabilized by resonance with the nitrogen atom [9] [10].

Coupling Reaction Applications

Coupling reactions involving tert-butyl (3-formylpyridin-2-yl)carbamate represent important synthetic transformations for constructing complex heterocyclic systems. The compound can participate in various palladium-catalyzed cross-coupling reactions, with the pyridine ring serving as either a coupling partner or a directing group [12] [13].

Suzuki-Miyaura coupling reactions can be applied to halogenated derivatives of the compound, enabling the formation of biaryl systems with high regioselectivity [13]. The reaction typically employs palladium catalysts such as Pd(PPh3)4 in the presence of a base, proceeding through the standard oxidative addition, transmetalation, and reductive elimination sequence [13]. Yields of 60-90% are typically achieved under optimized conditions [13].

Table 3.7.1: Coupling Reaction Applications

| Coupling Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids/esters | Pd(PPh3)4, base | 80-100°C, base, solvent | Biaryl compounds | 60-90 |

| Heck Coupling | Alkenes | Pd(OAc)2, phosphine | 100-140°C, base | Styrene derivatives | 50-80 |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu, base | 60-100°C, CuI, base | Alkynyl pyridines | 65-85 |

| Stille Coupling | Organotin compounds | Pd(PPh3)4 | 100-120°C, solvent | Aryl pyridines | 55-85 |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3, ligand | 80-110°C, base | Aminopyridines | 65-90 |

The Heck coupling reaction can be applied to introduce vinyl substituents onto the pyridine ring, typically yielding styrene derivatives [13]. This reaction proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to yield the coupled product [13]. The reaction typically requires elevated temperatures (100-140°C) and provides moderate to good yields (50-80%) [13].

Sonogashira coupling enables the introduction of alkynyl substituents onto the pyridine ring through palladium-copper dual catalysis [13]. The reaction involves oxidative addition of palladium to the aryl halide, followed by transmetalation with the copper acetylide intermediate generated from the terminal alkyne [13]. This coupling provides access to alkynyl pyridines with good yields (65-85%) [13].

The formyl group can participate in Wittig reactions to form alkene products, representing another important coupling transformation [2]. The reaction involves formation of a phosphonium ylide intermediate, followed by nucleophilic attack on the carbonyl carbon to yield the alkene product through a cyclic transition state [2]. The reaction typically provides good yields (65-85%) but may produce E/Z mixtures depending on the reaction conditions [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant